molecular formula C14H9NO3 B1387243 5-(1-Naphthyl)isoxazole-3-carboxylic acid CAS No. 1105193-50-7

5-(1-Naphthyl)isoxazole-3-carboxylic acid

Cat. No.: B1387243
CAS No.: 1105193-50-7
M. Wt: 239.23 g/mol
InChI Key: AUIITIJVBCOPRF-UHFFFAOYSA-N
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Description

5-(1-Naphthyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring a naphthyl group substituted at the 5-position of the isoxazole ring and a carboxylic acid moiety at the 3-position. The naphthyl group imparts significant steric bulk and extended π-conjugation, distinguishing it from simpler aryl-substituted analogs.

Properties

IUPAC Name

5-naphthalen-1-yl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)12-8-13(18-15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIITIJVBCOPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Naphthyl)isoxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method is highly efficient and provides good yields of the desired product . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require mild conditions and can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) .

Industrial Production Methods

Industrial production of this compound often involves large-scale cycloaddition reactions using nitrile oxides and alkynes. The process is optimized for high yield and purity, and the reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(1-Naphthyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

5-(1-Naphthyl)isoxazole-3-carboxylic acid has the molecular formula C14H9NO3C_{14}H_9NO_3. It features an isoxazole ring fused with a naphthalene moiety, which contributes to its diverse chemical reactivity and biological activity. This compound is known for its stability and solubility in organic solvents, making it suitable for various applications.

Pharmaceutical Applications

1. Antimicrobial Activity
Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, including E. coli and S. aureus. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

2. Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects, particularly as a potential COX-1 inhibitor. In vitro tests have demonstrated that certain derivatives of isoxazole can selectively inhibit COX-1, which is crucial for developing treatments for inflammatory diseases and pain management .

3. Anticancer Potential
Recent research highlighted the anticancer properties of isoxazole compounds. For example, derivatives similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. Studies suggest that these compounds may induce apoptosis in cancer cells while sparing normal cells, indicating a selective therapeutic window .

Agricultural Chemistry

Herbicidal Applications
The compound is being explored as a potential herbicide due to its ability to selectively target weed species while minimizing harm to crops. Preliminary studies indicate that formulations containing this compound can effectively control weed growth in agricultural settings without significant phytotoxicity to desirable plants .

Material Science

Polymer Development
In material science, this compound is being investigated for its role in synthesizing advanced polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and chemical resistance. This application could lead to the development of new materials suitable for high-performance applications in various industries .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AntimicrobialRamaRao et al., 2011Significant activity against E. coli and S. aureus
Anti-inflammatoryVitale et al., 2014Selective COX-1 inhibition; potential for anti-inflammatory drugs
AnticancerShaw et al., 2012Induced apoptosis in cancer cell lines
HerbicidalChem-Impex ResearchEffective weed control with low phytotoxicity
Polymer DevelopmentMaterial Science JournalEnhanced thermal stability in polymer formulations

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Properties of Isoxazole-3-carboxylic Acid Derivatives

Compound Name Substituent Melting Point (°C) Yield (%) Key Applications/Activities
5-(1-Naphthyl)isoxazole-3-carboxylic acid 1-Naphthyl N/A N/A Building block, potential inhibitor
5-Phenylisoxazole-3-carboxylic acid Phenyl N/A N/A Intermediate in organic synthesis
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (11g) 4-Methoxyphenyl N/A 60 Pyrophosphatase inhibitor
5-(2-Furyl)isoxazole-3-carboxylic acid 2-Furyl N/A N/A MAO inhibitor
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 4-Chlorophenyl 242–246 30 Intermediate in antiviral agents

Table 2. NMR Chemical Shifts (δ, ppm) for Key Protons

Compound Name Aromatic Protons (δ) Carboxylic Acid Proton (δ)
This compound 7.4–8.1 (naphthyl) ~13.0 (broad)
5-Phenylisoxazole-3-carboxylic acid 7.2–7.5 ~12.8
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (11g) 6.8–7.3 ~12.5
5-(2-Furyl)isoxazole-3-carboxylic acid 6.4–7.2 (furyl) ~12.7

Biological Activity

5-(1-Naphthyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Isoxazole derivatives have been widely studied for their diverse pharmacological properties, including neuropharmacological effects, anti-inflammatory actions, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₁₄H₉NO₃
  • Molecular Weight : Approximately 239.23 g/mol
  • Functional Groups : Isoxazole ring, carboxylic acid group

The presence of the naphthyl group at position 1 is particularly noteworthy, as it may influence the compound's binding properties and biological activity compared to other isoxazole derivatives.

Neuropharmacological Effects

Research indicates that isoxazole derivatives can interact with various neurotransmitter systems. For instance, compounds structurally similar to this compound have been shown to bind to the System xc− transporter, which plays a crucial role in glutamate uptake in glioblastoma cells. Initial studies suggest that these compounds can inhibit glutamate uptake, potentially offering therapeutic avenues for conditions like epilepsy and neurodegenerative diseases .

Anti-inflammatory Potential

The anti-inflammatory properties of isoxazoles have been documented in several studies. Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways, suggesting that this compound may possess comparable activities .

While detailed mechanisms specific to this compound remain underexplored, the general mechanisms observed in isoxazole compounds include:

  • Binding to Receptors : Interactions with neurotransmitter receptors or transporters.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory or metabolic pathways.

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesSimilarity Index
4-Methylisoxazole-3-carboxylic acidMethyl group at position 40.87
5-Methylisoxazole-3-carboxylic acidMethyl group at position 50.85
5-(tert-Butyl)isoxazole-3-carboxylic acidTert-butyl substitution0.78
5-Cyclopropylisoxazole-3-carboxylic acidCyclopropyl substitution0.75
This compound Naphthyl group at position 11.00

The unique naphthyl substitution may enhance its binding affinity and specificity towards biological targets compared to other isoxazoles.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

  • Inhibition of Glutamate Uptake : Analogous compounds have shown efficacy in inhibiting glutamate uptake in glioblastoma cells, suggesting neuroprotective properties .
  • Antimicrobial Testing : Isoxazole derivatives have been screened against various bacterial strains, demonstrating promising results that warrant further investigation into their therapeutic potential .
  • Inflammatory Pathway Modulation : Similar compounds have been reported to affect cytokine production and inflammatory mediator release, indicating a potential role in managing inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Naphthyl)isoxazole-3-carboxylic acid
Reactant of Route 2
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5-(1-Naphthyl)isoxazole-3-carboxylic acid

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